molecular formula C7H9NO3S B1265443 4-Amino-3-methylbenzenesulfonic acid CAS No. 98-33-9

4-Amino-3-methylbenzenesulfonic acid

Cat. No. B1265443
CAS RN: 98-33-9
M. Wt: 187.22 g/mol
InChI Key: WQTCZINVPXJNEL-UHFFFAOYSA-N
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Patent
US06995283B2

Procedure details

For example, commercially available 2-aminotoluene-5-sulfonic acid was allowed to react with Villsmeyer reagent (N-(chloromethylene)-N-methylmethanaminium chloride), that is either commercially prepared or is generated in situ from a mixture of N,N-dimethylformamide and oxalyl chloride. The intermediate compound was then allowed to react with ammonium hydroxide in tetrahydrofuran to afford 4-amino-3-methylbenzenesulfonamide (Scheme IV).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](O)(=[O:10])=[O:9])=[CH:4][C:3]=1[CH3:12].[Cl-].ClC=[N+:16](C)C.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+]>O1CCCC1.CN(C)C=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:16])(=[O:10])=[O:9])=[CH:4][C:3]=1[CH3:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
either commercially prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.